molecular formula C19H21NO4 B3016772 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate CAS No. 1327385-34-1

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate

Cat. No. B3016772
CAS RN: 1327385-34-1
M. Wt: 327.38
InChI Key: RLUBGMMNKXPPCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate” were not found, a related compound, Ethyl 2-oxo-2-(p-tolylamino)acetate, was synthesized by reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . Further hydrolysis and cyclization steps were performed to obtain other compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • OxymaPure/DIC for Synthesis of α-Ketoamide Derivatives : OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used in conjunction with DIC (diisopropylcarbodiimide) for synthesizing α-ketoamide derivatives, demonstrating superiority in purity and yield compared to other methods. This process involved the ring opening of N-acylisatin and subsequent coupling with amino acid esters to afford 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

  • Impurity Profile Analysis in Platelet Aggregation Inhibitors : Ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a glycoprotein IIb/IIIa antagonist, was analyzed for impurity profiling. A reversed-phase HPLC gradient separation and LC-MS coupling were developed to characterize byproducts in the drug substance synthesis, important for ensuring drug purity (Thomasberger et al., 1999).

  • Synthesis of 2-Dialkylamino Ethyl Derivatives and Cognitive Effects : The synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) was studied, with focus on its effects on learning and memory in mice. This research provides insight into potential therapeutic applications for cognitive enhancement or treatment of memory-related disorders (Jiang Jing-ai, 2006).

  • Triphenylphosphine-Catalyzed Synthesis : Ethyl 2-arylamino-2-oxo-acetates underwent a reaction with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This method shows potential in the synthesis of complex organic compounds (Yavari et al., 2002).

Biological and Pharmaceutical Research

  • Antioxidant Properties : A synthesized compound, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, exhibited higher antioxidant ability compared to a control, butylated hydroxytoluene. This underscores its potential use in pharmaceuticals or as a dietary supplement (Šermukšnytė et al., 2022).

  • Antimicrobial Activities of Thiazole Derivatives : The antimicrobial activities of synthesized thiazole derivatives, including those involving 2-ethoxy carbonyl methylene thiazol-4-one, were tested against various bacterial and fungal isolates. This research is crucial for developing new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-17-9-7-15(8-10-17)12-19(22)24-13-18(21)20-16-6-4-5-14(2)11-16/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUBGMMNKXPPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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